1-(2,5-Difluorophenyl)-3-(3-(6-morpholinopyridazin-3-yl)phenyl)urea
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Overview
Description
3-(2,5-DIFLUOROPHENYL)-1-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}UREA is a complex organic compound that features a pyridazinone core, a morpholine ring, and a difluorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-DIFLUOROPHENYL)-1-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}UREA typically involves multiple steps, starting with the preparation of the pyridazinone core. This can be achieved through the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The morpholine ring is then introduced through nucleophilic substitution reactions. The final step involves the coupling of the difluorophenyl group to the pyridazinone core under specific reaction conditions, such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2,5-DIFLUOROPHENYL)-1-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the difluorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-(2,5-DIFLUOROPHENYL)-1-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}UREA has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its analgesic properties and potential use in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,5-DIFLUOROPHENYL)-1-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}UREA involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its pharmacological effects. For example, it may act as a cyclooxygenase-2 (COX-2) inhibitor, reducing inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
ABT-963:
Other Pyridazinone Derivatives: Various pyridazinone derivatives have been synthesized and studied for their diverse pharmacological activities, including antihypertensive, cardiotonic, and antimicrobial properties.
Uniqueness
3-(2,5-DIFLUOROPHENYL)-1-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}UREA is unique due to its specific combination of functional groups, which contribute to its distinct pharmacological profile. The presence of the morpholine ring and difluorophenyl group enhances its biological activity and selectivity compared to other similar compounds .
Properties
Molecular Formula |
C21H19F2N5O2 |
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Molecular Weight |
411.4 g/mol |
IUPAC Name |
1-(2,5-difluorophenyl)-3-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]urea |
InChI |
InChI=1S/C21H19F2N5O2/c22-15-4-5-17(23)19(13-15)25-21(29)24-16-3-1-2-14(12-16)18-6-7-20(27-26-18)28-8-10-30-11-9-28/h1-7,12-13H,8-11H2,(H2,24,25,29) |
InChI Key |
ZLFBQBWDBIIERL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)NC4=C(C=CC(=C4)F)F |
Origin of Product |
United States |
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